molecular formula C9H12BrN B2703682 3-(4-Bromophenyl)propan-1-amine CAS No. 65984-53-4

3-(4-Bromophenyl)propan-1-amine

Cat. No.: B2703682
CAS No.: 65984-53-4
M. Wt: 214.106
InChI Key: WSHIIAOBOIOENJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Bromophenyl)propan-1-amine involves the reduction of 3-(4-Bromophenyl)propan-1-one using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at 0°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropanamine.

    Substitution: Formation of substituted phenylpropanamines with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)propan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-bromophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIIAOBOIOENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-bromophenyl)propanamide (1.59 g) in tetrahydrofuran (24 ml) was added lithium aluminum hydride (370 mg) and the mixture was refluxed for 1.5 hours under nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into 1N aqueous sodium hydroxide solution (100 ml). The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave 3-(4-bromophenyl)-1-propanamine (1.55 g) as a yellow oil.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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